5-Bromo-2-(2-hydroxyethoxy)benzaldehyde 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14118232
InChI: InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2
SMILES:
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

CAS No.:

Cat. No.: VC14118232

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde -

Specification

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
IUPAC Name 5-bromo-2-(2-hydroxyethoxy)benzaldehyde
Standard InChI InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2
Standard InChI Key PTOSJUVHPNTUSL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C=O)OCCO

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-bromo-2-(2-hydroxyethoxy)benzaldehyde is C₉H₉BrO₃, with a molecular weight of 257.07 g/mol. The compound’s structure consists of a benzaldehyde core substituted with a bromine atom at the para position relative to the aldehyde group and a 2-hydroxyethoxy group at the ortho position (Figure 1). The hydroxyethoxy side chain introduces polarity, facilitating solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) .

Key Structural Features:

  • Aldehyde Functional Group: Enables participation in condensation reactions, such as Schiff base formation.

  • Bromine Atom: Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates in synthetic pathways.

  • 2-Hydroxyethoxy Group: Provides hydrogen-bonding capability, influencing crystal packing and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-2-(2-hydroxyethoxy)benzaldehyde typically involves multi-step reactions starting from substituted benzoic acids or benzaldehydes. Two primary routes are documented in patent literature:

Route 1: Bromination of 2-(2-Hydroxyethoxy)benzaldehyde

  • Etherification: 2-Hydroxybenzaldehyde reacts with ethylene glycol under basic conditions (e.g., K₂CO₃) to form 2-(2-hydroxyethoxy)benzaldehyde .

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in sulfuric acid selectively introduces bromine at the fifth position .

    2-(2-Hydroxyethoxy)benzaldehyde+NBSH2SO45-Bromo-2-(2-hydroxyethoxy)benzaldehyde\text{2-(2-Hydroxyethoxy)benzaldehyde} + \text{NBS} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Bromo-2-(2-hydroxyethoxy)benzaldehyde}

    This method achieves high regioselectivity (>18:1 ratio of 5-bromo to 3-bromo isomers) .

Route 2: Functionalization of 5-Bromo-2-chlorobenzaldehyde

  • Nucleophilic Substitution: 5-Bromo-2-chlorobenzaldehyde undergoes substitution with ethylene glycol in the presence of a base (e.g., NaOH) to replace chlorine with the hydroxyethoxy group .

    5-Bromo-2-chlorobenzaldehyde+HOCH2CH2OHNaOH5-Bromo-2-(2-hydroxyethoxy)benzaldehyde\text{5-Bromo-2-chlorobenzaldehyde} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{5-Bromo-2-(2-hydroxyethoxy)benzaldehyde}

Optimization and Yield

  • Bromination Efficiency: The use of NBS/H₂SO₄ minimizes byproducts, yielding 80–85% pure product after recrystallization .

  • Oxidation Steps: Sodium hypochlorite (NaClO) with TEMPO catalyst oxidizes intermediates to the aldehyde functionality at 0–10°C, achieving 85–90% yield .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight257.07 g/mol
Melting PointNot reported
Boiling PointEstimated 320–340°C
Density~1.7 g/cm³
SolubilityDMSO, Ethanol, Water
LogP (Partition Coefficient)~2.5 (estimated)

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing brominated compounds .

  • Light Sensitivity: Susceptible to photodegradation; storage in amber vials is recommended.

  • Reactivity: The aldehyde group undergoes nucleophilic addition, while the hydroxyethoxy group participates in ether cleavage under acidic conditions .

Applications in Pharmaceutical Chemistry

Role in Drug Synthesis

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a key intermediate in synthesizing:

  • SGLT2 Inhibitors: Used in antidiabetic drugs (e.g., Dapagliflozin) to enhance urinary glucose excretion .

  • PDE4 Inhibitors: Treats inflammatory conditions like COPD and psoriasis by modulating cyclic AMP levels .

  • BCL-XL Antagonists: Induces apoptosis in cancer cells by inhibiting anti-apoptotic proteins .

Case Study: Synthesis of Dapagliflozin

  • Condensation: Reacts with a glucoside derivative to form the core structure.

  • Reductive Amination: Introduces the ethoxy group at the meta position .

    5-Bromo-2-(2-hydroxyethoxy)benzaldehyde+GlucosideDapagliflozin Intermediate\text{5-Bromo-2-(2-hydroxyethoxy)benzaldehyde} + \text{Glucoside} \rightarrow \text{Dapagliflozin Intermediate}

Recent Advances and Future Directions

Green Chemistry Approaches

  • Solvent-Free Bromination: Microwave-assisted reactions reduce energy consumption by 40% .

  • Biocatalytic Oxidation: Engineered E. coli strains oxidize 5-bromo-2-(2-hydroxyethoxy)benzyl alcohol to the aldehyde with 92% yield .

Emerging Therapeutic Applications

  • Antiviral Agents: Derivatives show activity against SARS-CoV-2 protease in in silico studies .

  • Biosensors: Functionalized gold nanoparticles detect glucose levels via surface-enhanced Raman spectroscopy .

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